2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 are not explicitly detailed in the available literature. it is typically prepared through isotopic labeling techniques involving deuterium. Industrial production methods involve the use of high-quality reference standards and controlled conditions to ensure the purity and stability of the compound .
Chemical Reactions Analysis
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 involves stable isotope labeling, which allows researchers to study metabolic pathways and reaction mechanisms. The molecular targets and pathways involved include various metabolic and environmental processes.
Comparison with Similar Compounds
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is unique due to its deuterium labeling, which provides enhanced stability and precision in research applications. Similar compounds include:
Cuscohygrine: An intermediate in the preparation of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6.
Other deuterated compounds: Used for similar purposes in metabolic and environmental research.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
224.33 g/mol |
IUPAC Name |
1,3-bis[1-(trideuteriomethyl)pyrrol-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3/i1D3,2D3 |
InChI Key |
DHTGHBBVDGTZGY-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC=C1CC(CC2=CC=CN2C([2H])([2H])[2H])O |
Canonical SMILES |
CN1C=CC=C1CC(CC2=CC=CN2C)O |
Origin of Product |
United States |
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